

In Vitro Kinase Inhibitory Activity of Apatinib: A Technical Guide

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Compound of Interest

Compound Name:	Apatinib
Cat. No.:	B1193564

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Introduction: **Apatinib**, also known as Rivoceranib, is an orally administered, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-angiogenic and anti-tumor activities.^{[1][2]} Its primary mechanism of action involves the highly selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.^[1] ^[2]^[3] By binding to the intracellular ATP-binding site of VEGFR-2, **Apatinib** blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting tumor-induced blood vessel formation.^{[1][3][4]} This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of **Apatinib**, detailing its activity against various kinases, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

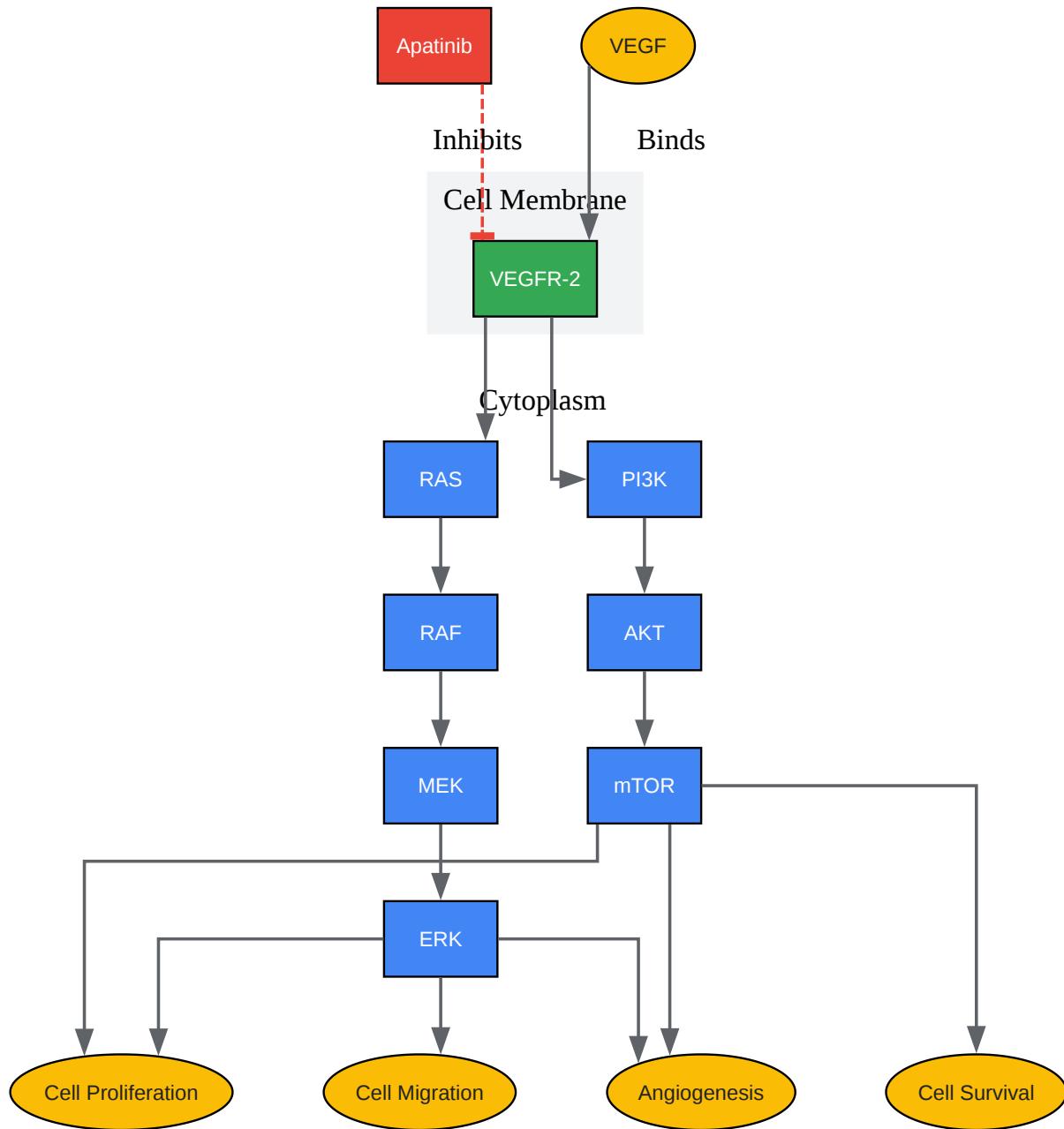
In Vitro Kinase Inhibitory Profile of Apatinib

Apatinib exhibits a potent and selective inhibitory activity against VEGFR-2. Its inhibitory spectrum also extends to other tyrosine kinases, including c-Kit, RET, and c-Src, albeit with lower potency. The following table summarizes the quantitative data on **Apatinib**'s in vitro kinase inhibitory activity, primarily represented by half-maximal inhibitory concentration (IC50) values.

Target Kinase	IC50 (nM)	Comments
VEGFR-2	1	Primary target, potent inhibition.[5]
Ret	13	Significant inhibition.[5]
c-Kit	429	Moderate inhibition.[5]
c-Src	530	Moderate inhibition.[5]
PDGFR β	-	Cellular phosphorylation is inhibited.[5]
EGFR	>10,000	No significant effect at concentrations up to 10 μ M.[5]
HER-2	>10,000	No significant effect at concentrations up to 10 μ M.[5]
FGFR1	>10,000	No significant effect at concentrations up to 10 μ M.[5]

Key Signaling Pathways Modulated by Apatinib

The therapeutic effects of **Apatinib** are a direct consequence of its ability to disrupt key signaling cascades that promote tumor growth and angiogenesis. The primary target, VEGFR-2, is the principal mediator of VEGF-induced angiogenic signaling.[2] Inhibition of VEGFR-2 autophosphorylation by **Apatinib** prevents the activation of major downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK signaling axes.[1][4][6][7]



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Caption: **Apatinib** inhibits VEGFR-2 signaling pathways.

Experimental Methodologies

The in vitro evaluation of **Apatinib**'s kinase inhibitory activity involves a variety of biochemical and cell-based assays. These experiments are crucial for determining the potency, selectivity, and mechanism of action of the compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This biochemical assay directly measures the ability of **Apatinib** to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:

- Purified recombinant kinase (e.g., VEGFR-2)
- Kinase-specific substrate (peptide or protein)
- **Apatinib** (dissolved in DMSO)
- ATP (radiolabeled [γ -³²P]ATP or unlabeled for non-radioactive methods)
- Kinase reaction buffer (containing MgCl₂)
- 96-well plates
- Stopping solution (e.g., EDTA)
- Detection reagents (specific to the chosen method)

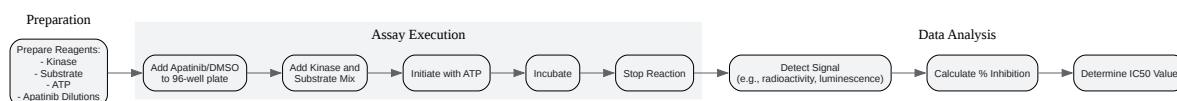
2. Assay Procedure:

- Reaction Setup: A master mix of the kinase, substrate, and reaction buffer is prepared.
- Inhibitor Addition: Serial dilutions of **Apatinib** are added to the wells of a 96-well plate. A DMSO control (vehicle) is also included.
- Kinase Addition: The kinase/substrate master mix is added to the wells containing the inhibitor.
- Initiation of Reaction: The kinase reaction is initiated by adding ATP.

- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped by adding a stopping solution.
- Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
 - Radiometric Assay: Separation of the radiolabeled phosphorylated substrate from the unreacted [γ -³²P]ATP, followed by quantification using a scintillation counter.
 - ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
 - Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction.

3. Data Analysis:

- The percentage of kinase inhibition is calculated for each **Apatinib** concentration relative to the vehicle control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the **Apatinib** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow of an in vitro kinase inhibition assay.

Cellular Assays for Target Engagement and Downstream Effects

Western Blotting: This technique is used to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins (e.g., AKT, ERK) in cultured cells treated with **Apatinib**. A reduction in the phosphorylated forms of these proteins indicates successful target engagement and inhibition of the signaling pathway within a cellular context.[4][6]

Cell Proliferation and Viability Assays (e.g., MTT, CCK8): These assays measure the effect of **Apatinib** on the growth and survival of endothelial cells or tumor cells. A decrease in cell viability upon treatment with **Apatinib** demonstrates its cytostatic or cytotoxic effects, which are consequences of kinase inhibition.[8][9]

Cellular Thermal Shift Assay (CETSA): CETSA can be employed to directly confirm the binding of **Apatinib** to its target kinase (VEGFR-2) within intact cells.[8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change is then detected by quantifying the amount of soluble protein remaining after heat treatment.[8]

Conclusion

Apatinib is a potent and selective inhibitor of VEGFR-2, a critical kinase in the angiogenesis signaling pathway. Its in vitro inhibitory profile, characterized by low nanomolar IC₅₀ values against VEGFR-2, underscores its targeted mechanism of action.[5] The ability of **Apatinib** to block the PI3K/AKT and MAPK/ERK downstream signaling pathways has been well-documented through various in vitro experimental methodologies. This comprehensive understanding of its kinase inhibitory activity and molecular mechanism provides a solid foundation for its clinical application in the treatment of various solid tumors.[2][10]

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